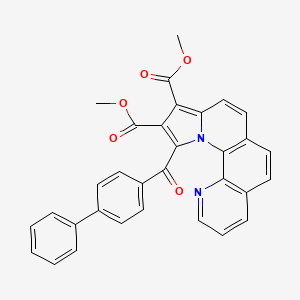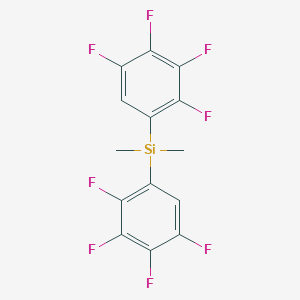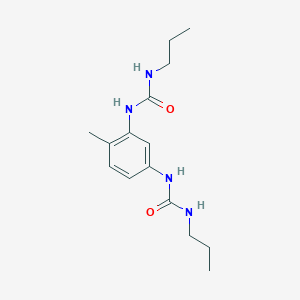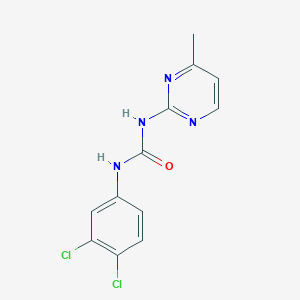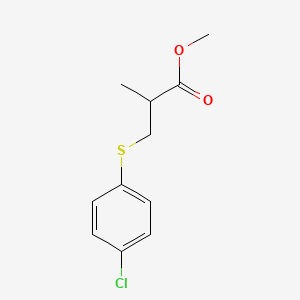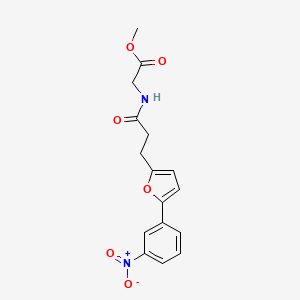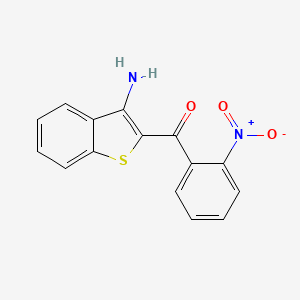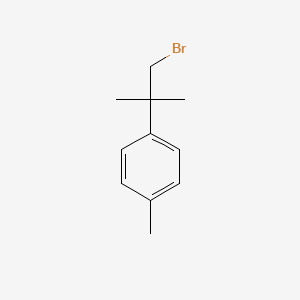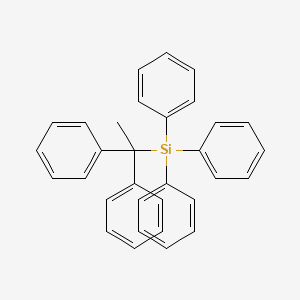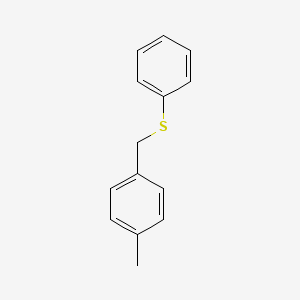
4-Methylbenzyl phenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzyl phenyl sulfide is an organic compound with the molecular formula C14H14S It is a member of the sulfide family, characterized by a sulfur atom bonded to two hydrocarbon groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl phenyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with sodium phenyl sulfide under basic conditions. The reaction typically proceeds as follows: [ \text{4-Methylbenzyl chloride} + \text{Sodium phenyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzyl phenyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones. For example, treatment with hydrogen peroxide can convert it to 4-methylbenzyl phenyl sulfoxide.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peroxy acids.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: 4-Methylbenzyl phenyl sulfoxide, 4-Methylbenzyl phenyl sulfone.
Reduction: this compound (from sulfoxides).
Substitution: Various substituted sulfides depending on the reactants used.
Scientific Research Applications
4-Methylbenzyl phenyl sulfide has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in developing new antibacterial agents.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzyl phenyl sulfide involves its interaction with biological targets, such as bacterial cell membranes. The compound can disrupt the integrity of the cell membrane, leading to cell lysis and death. This mechanism is particularly relevant in its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Comparison with Similar Compounds
- Benzyl phenyl sulfide
- 4-Methylphenyl benzyl sulfide
- Dibenzyl sulfide
Comparison: 4-Methylbenzyl phenyl sulfide is unique due to the presence of a methyl group on the benzyl ring, which can influence its reactivity and biological activity. Compared to benzyl phenyl sulfide, the methyl group can enhance its lipophilicity and potentially its ability to interact with biological membranes.
Properties
CAS No. |
5023-65-4 |
|---|---|
Molecular Formula |
C14H14S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-methyl-4-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C14H14S/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
NQBAGKCXIRIHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


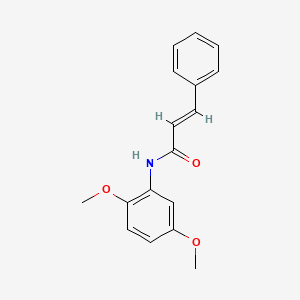
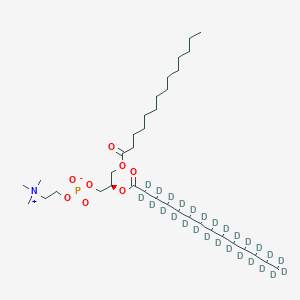
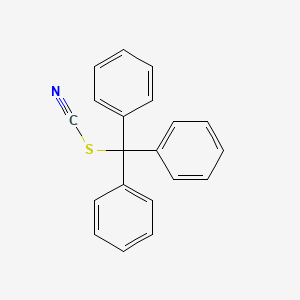
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
